3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione
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Overview
Description
3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of a phenyl group attached to a butadiene moiety, which is further connected to a pentane-2,4-dione structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione typically involves the reaction of 4-phenylbutadiene with pentane-2,4-dione under specific conditions. One common method involves the use of a base such as sodium ethoxide in an ethanol solvent to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or copper complexes can further improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone moiety to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination or concentrated nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s diketone moiety can form chelates with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the phenyl group can interact with aromatic amino acids in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar structure with a benzylidene group instead of a phenylbutadiene moiety.
3-(4-Chlorophenyl)-2,4-pentanedione: Contains a chlorophenyl group instead of a phenylbutadiene moiety.
3-(4-Nitrophenyl)-2,4-pentanedione: Contains a nitrophenyl group instead of a phenylbutadiene moiety.
Uniqueness
The presence of the phenylbutadiene moiety in 3-(4-Phenylbuta-1,3-dien-1-yl)pentane-2,4-dione imparts unique electronic and steric properties that differentiate it from other similar compounds. This unique structure can lead to distinct reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
62565-05-3 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-phenylbuta-1,3-dienyl)pentane-2,4-dione |
InChI |
InChI=1S/C15H16O2/c1-12(16)15(13(2)17)11-7-6-10-14-8-4-3-5-9-14/h3-11,15H,1-2H3 |
InChI Key |
RDZUQBIHNQRIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=CC=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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